molecular formula C22H19BrN2O4 B3446114 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide

Cat. No.: B3446114
M. Wt: 455.3 g/mol
InChI Key: ZTWSTIIDCNTCQU-UHFFFAOYSA-N
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Description

N-[4-(Benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide is a synthetic benzamide derivative of interest in chemical and pharmacological research. This compound is structurally characterized by a benzamide group linked to an aniline ring system that features 2,5-dimethoxy substitutions and a bromobenzamide moiety. Its molecular formula is C 22 H 19 BrN 2 O 4 and it has a molecular weight of 455.31 g/mol. The structural features of this compound, including the dimethoxyphenyl and bromobenzamide groups, suggest potential research applications in the field of medicinal chemistry, particularly in the development of receptor-specific probes. Benzamide scaffolds are known to be investigated for their interaction with various biological targets . The 2,5-dimethoxyphenyl group is a notable pharmacophore found in certain psychoactive substances, which are studied for their agonist activity at serotonin receptors such as the 5-HT 2A receptor . Related compounds, such as those in the phenethylamine and NBOMe classes, are used as tools in neuroscience research to study the serotonin system . Consequently, this compound may serve as a valuable chemical intermediate or a candidate for structure-activity relationship (SAR) studies aimed at developing new research chemicals with selective binding properties. This product is supplied for non-human research applications only. It is intended for use in controlled laboratory settings by qualified researchers. This product is strictly for research use only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4/c1-28-19-13-18(25-22(27)15-8-10-16(23)11-9-15)20(29-2)12-17(19)24-21(26)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWSTIIDCNTCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoylamino intermediate, which is then reacted with 2,5-dimethoxyphenyl and 4-bromobenzoyl chloride under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact. Techniques such as Schotten-Baumann acylation are employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Anti-Inflammatory Properties

Mechanism of Action

NBBA has been studied for its anti-inflammatory effects, particularly in the context of periodontal disease. Research indicates that NBBA inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs). In a study, NBBA demonstrated a significant inhibition of IL-6 production by approximately 35.6% and PGE2 production by about 75.6% at a concentration of 10 µg/ml . These findings suggest that NBBA may serve as a valuable therapeutic agent in managing inflammatory conditions.

Comparative Efficacy

The efficacy of NBBA was compared with other anti-inflammatory agents such as prednisolone and NS-398 (a COX-2 inhibitor). While prednisolone showed a reduction in IL-6 production, NBBA exhibited comparable effects without significant cytotoxicity at lower concentrations . This positions NBBA as a promising candidate for further investigation in inflammatory disease treatment.

Case Studies and Research Findings

Case Study: Inhibition of Inflammatory Mediators

In a controlled laboratory setting, HGFs were treated with LPS to induce inflammation, followed by exposure to NBBA. The results indicated a dose-dependent reduction in IL-6 and PGE2 levels, highlighting the compound's potential as an anti-inflammatory agent . The statistical significance of these findings (p < 0.001) underscores the robustness of the data.

Compound IL-6 Inhibition (%) PGE2 Inhibition (%) Cytotoxicity
NBBA35.675.6Low (<10 µg/ml)
PrednisoloneVariableVariableModerate
NS-398HighHighModerate

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key benzamide derivatives is provided below:

Compound Name Substituents Functional Groups Synthesis Method Applications/Research Focus
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide (Target) 4-bromobenzamide; 2,5-dimethoxy; 4-benzoylamino phenyl Amide, methoxy, bromine, benzoylamino Likely via 4-bromobenzoyl chloride + substituted aniline (inferred) Biological activity research (inferred)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxybenzamide; 4-bromophenyl Amide, methoxy, bromine 3,4,5-Trimethoxybenzoyl chloride + 4-bromoaniline in benzene with triethylamine Crystal engineering, biological activity
CI 12480 (4-[(2,5-dichlorophenyl)azo]-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide) Azo group, 2,5-dichlorophenyl, 2,5-dimethoxyphenyl, hydroxynaphthalene carboxamide Azo, carboxamide, methoxy, chlorine Not specified Cosmetic colorant (Restriction IV/1)

Key Observations :

  • Target vs. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide: The target compound has a benzoylamino group and 2,5-dimethoxy substitution, whereas the latter features 3,4,5-trimethoxy substitution. Bromine placement also differs: the target has bromine on the benzamide core, while the comparator has bromine on the aniline-derived phenyl ring.
  • Target vs. CI 12480 :
    • The azo group in CI 12480 confers colorant properties, absent in the target compound. However, both share carboxamide and methoxy groups, highlighting divergent applications (biological vs. cosmetic).

Q & A

Q. What are the established synthetic routes for N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with coupling benzoyl chloride derivatives to substituted phenylamines. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt under inert atmosphere to minimize side reactions.
  • Bromination : Optimize stoichiometry of brominating agents (e.g., NBS or Br₂) to avoid over-substitution .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product (>95%) .
    Efficiency improvements: Monitor reaction progress via TLC and adjust pH/temperature (e.g., 0–5°C for exothermic steps) to enhance yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve molecular geometry and confirm substituent positions (e.g., bond lengths: C–Br ~1.89 Å; C–O ~1.36 Å) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to identify aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 475.02) .

Q. What is known about the compound’s stability under various storage and experimental conditions?

  • Methodological Answer :
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C. Store at –20°C in amber vials to prevent photodegradation .
  • Solvent compatibility : Stable in DMSO and DMF but hydrolyzes in aqueous acidic/basic conditions. Pre-dry solvents over molecular sieves for long-term use .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nucleophilic aromatic substitution at the bromine site) .
  • Solvent effects : Apply COSMO-RS simulations to predict solubility and reactivity in polar aprotic solvents (e.g., acetonitrile vs. THF) .
  • Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell line viability (e.g., MTT vs. ATP-based assays) and compound solubility (use DMSO concentrations ≤0.1%) .
  • Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with activity measurements .
  • Dose-response curves : Perform triplicate experiments with IC₅₀ normalization to account for batch-to-batch variability .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Functional group modification : Synthesize analogs by replacing the bromine atom with Cl or I, or modifying methoxy groups to ethoxy/OH .
  • Biological testing : Use kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate substituent electronegativity with potency .
  • Computational docking : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., hydrogen bonding with Serine residues) .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

  • Methodological Answer :
  • Batch reactor optimization : Scale reactions using controlled addition of reagents via syringe pumps to manage exothermicity .
  • Purification at scale : Replace column chromatography with centrifugal partition chromatography (CPC) or continuous crystallization .
  • Analytical QC : Implement inline PAT tools (e.g., FTIR or Raman spectroscopy) for real-time purity monitoring .

Q. How can hybrid QM/MM simulations elucidate interactions between this compound and biological targets?

  • Methodological Answer :
  • Model construction : Use quantum mechanics (QM) for the ligand and molecular mechanics (MM) for the protein (e.g., CHARMM force field) .
  • Binding free energy : Calculate ΔG via umbrella sampling or MM-PBSA to predict affinity for targets like DNA gyrase .
  • Validation : Compare simulation results with SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide

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